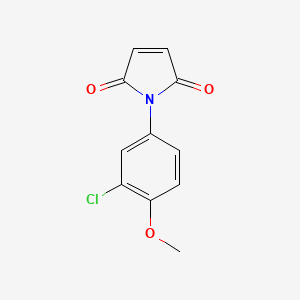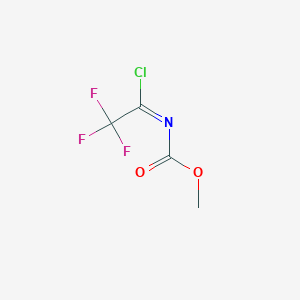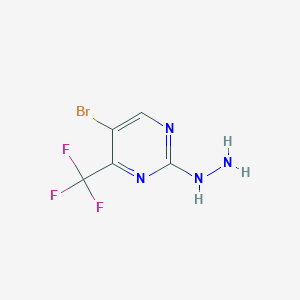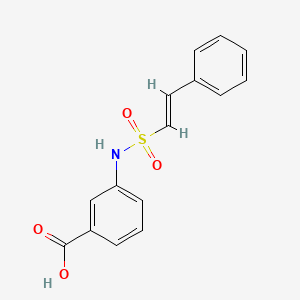
1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is also known as “3-Chloro-4-methoxyacetophenone”. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 .
Synthesis Analysis
While specific synthesis methods for “1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione” were not found, there are related compounds that have been synthesized. For instance, a study discusses the synthesis and characterization of (3-chloro 4-methoxyphenyl) dithiocarbamate . Another patent describes a process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2- .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as “3-CHLORO-4-METHYLPHENYL ISOCYANATE”, are known to react exothermically with many classes of compounds, releasing toxic gases .
Physical And Chemical Properties Analysis
“Ethanone, 1-(3-chloro-4-methoxyphenyl)-” has a molecular weight of 184.620 . More detailed physical and chemical properties were not found.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to other compounds that target the ephrin type-b receptor 4 . This receptor plays a crucial role in cell signaling and regulation, particularly in the nervous system and during development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(6-8(9)12)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYQOVWGQZQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)





![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)